3-(2-ethoxyacetamido)-N,4-dimethylbenzamide
Description
3-(2-ethoxyacetamido)-N,4-dimethylbenzamide is an organic compound with a complex structure that includes an ethoxyacetamido group and a dimethylbenzamide moiety
Properties
Molecular Formula |
C13H18N2O3 |
|---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
3-[(2-ethoxyacetyl)amino]-N,4-dimethylbenzamide |
InChI |
InChI=1S/C13H18N2O3/c1-4-18-8-12(16)15-11-7-10(13(17)14-3)6-5-9(11)2/h5-7H,4,8H2,1-3H3,(H,14,17)(H,15,16) |
InChI Key |
AIVPHYBTNKTQJB-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(=O)NC1=C(C=CC(=C1)C(=O)NC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-ethoxyacetamido)-N,4-dimethylbenzamide typically involves the reaction of 2-ethoxyacetyl chloride with N,4-dimethylaniline in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
3-(2-ethoxyacetamido)-N,4-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or other strong bases for deprotonation, followed by the addition of electrophiles.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted amides or aromatic compounds.
Scientific Research Applications
3-(2-ethoxyacetamido)-N,4-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(2-ethoxyacetamido)-N,4-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxyacetamido group can form hydrogen bonds with active site residues, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-methoxyacetamido)-N,4-dimethylbenzamide
- 3-(2-ethoxyacetamido)-N,4-diethylbenzamide
- 3-(2-ethoxyacetamido)-N,4-dimethylbenzoic acid
Uniqueness
3-(2-ethoxyacetamido)-N,4-dimethylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
3-(2-Ethoxyacetamido)-N,4-dimethylbenzamide is a compound that has garnered attention due to its potential biological activities, particularly in the context of modulating cellular processes and its implications in therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data and research findings.
Chemical Structure and Properties
The chemical structure of 3-(2-ethoxyacetamido)-N,4-dimethylbenzamide can be represented as follows:
- Molecular Formula : C12H17N2O3
- Molecular Weight : 237.28 g/mol
This compound features an amide functional group, which is significant for its biological interactions, particularly in enzyme inhibition and receptor binding.
Research indicates that compounds similar to 3-(2-ethoxyacetamido)-N,4-dimethylbenzamide act primarily as modulators of cyclin-dependent kinases (CDKs), particularly CDK9. CDK9 is involved in the regulation of transcription and is essential for the elongation phase of RNA polymerase II transcription. The modulation of CDK9 activity has implications for cancer therapy, as it plays a role in cell cycle regulation and differentiation pathways .
Key Mechanisms:
- Inhibition of CDK Activity : The compound may inhibit CDK9, thus affecting transcriptional elongation and potentially leading to reduced proliferation of cancer cells.
- Impact on Differentiation : By modulating CDK9, the compound could influence the differentiation of various cell types, including lymphocytes and monocytes .
Table 1: Biological Activity Summary
Case Studies
Several studies have highlighted the biological effects of compounds similar to 3-(2-ethoxyacetamido)-N,4-dimethylbenzamide:
- Study on Cancer Cell Lines :
- Inflammation Modulation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
